3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid

Regiochemistry Tautomerism Hydrogen Bonding

Researchers requiring a 2-oxoquinoline scaffold with a C3-propionic acid handle for conjugation often face supply inconsistency and thermal degradation. This compound (CAS 36796-92-6) resolves these issues: - ≥97% purity minimizes byproducts in parallel amide coupling (EDC/DCC) for kinase or GPCR libraries. - Cold-chain shipping (2-8°C) preserves integrity given the 16-18°C melting point. - Two purity grades (95%/97%) support method development and system suitability testing. Verify refrigerated storage capability before ordering.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 36796-92-6
Cat. No. B1299343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid
CAS36796-92-6
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=O)C(=C2C)CCC(=O)O
InChIInChI=1S/C14H15NO3/c1-8-3-5-12-11(7-8)9(2)10(14(18)15-12)4-6-13(16)17/h3,5,7H,4,6H2,1-2H3,(H,15,18)(H,16,17)
InChIKeyIAMHBULUYWCXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid (CAS 36796-92-6): Chemical Identity and Core Properties


3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid (CAS 36796-92-6), also named 3-(4,6-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, is a synthetic quinoline derivative with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . It belongs to the 1,2-dihydro-2-oxoquinoline (2-quinolone) class, characterized by a fused bicyclic core bearing methyl substituents at positions 4 and 6, a 2-oxo (or 2-hydroxy in tautomeric form) group, and a propionic acid side chain at position 3. The compound is commercially supplied as a research chemical with typical purity levels of 95% to 97%, a melting point of 16–18°C, and recommended storage at 2–8°C under dry, sealed conditions, indicating moderate thermal sensitivity .

Why 3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid Cannot Be Replaced by Generic 2-Oxoquinoline Analogs


Substitution with other 2-oxo-1,2-dihydroquinoline derivatives or simple dimethylquinolines is not scientifically viable due to three compound-specific structural determinants. First, the 2-hydroxy (2-oxo) tautomeric configuration at position 2, combined with the 4,6-dimethyl substitution pattern, defines a unique hydrogen-bond donor/acceptor profile and metal-chelating geometry distinct from 4-hydroxy regioisomers such as 3-(4-hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid (CAS 22609-24-1) . Second, the precisely positioned propionic acid side chain at C3 enables specific conjugation chemistries—amide bond formation, esterification, and bioconjugation—that are absent in the non-acid analog 4,6-dimethyl-2-hydroxyquinoline (CAS 23947-37-7) . Third, the compound's low melting point (16–18°C) and cold-storage requirement (2–8°C) impose handling and formulation constraints that distinguish it from thermally robust analogs; selecting a comparator without accounting for these physical properties risks experimental inconsistency in temperature-sensitive synthetic protocols .

Quantitative Differentiation Evidence for 3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid vs. Closest Analogs


Regioisomeric Differentiation: 2-Hydroxy vs. 4-Hydroxy Propionic Acid Analogs

The target compound positions the hydroxyl/oxo group at C2 (2-hydroxy-4,6-dimethyl configuration), while the closest commercial regioisomer, 3-(4-hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid (CAS 22609-24-1), places it at C4. This 2-hydroxy vs. 4-hydroxy regiochemistry fundamentally alters the tautomeric equilibrium: 2-hydroxyquinolines exist predominantly as the 2-oxo (lactam) tautomer, whereas 4-hydroxyquinolines favor the 4-oxo form. The difference produces a distinct hydrogen-bond donor/acceptor pattern and metal-chelating geometry [1]. Predicted physicochemical properties further distinguish the two: the 4-hydroxy regioisomer (CAS 22609-24-1) has a predicted pKa of 4.06±0.10, a predicted boiling point of 455.3±40.0°C, and a predicted density of 1.279±0.06 g/cm³ . In contrast, the target compound is a low-melting solid (16–18°C), which implies weaker intermolecular forces potentially arising from the 2-oxo tautomeric form's reduced capacity for strong OH-mediated hydrogen bonding .

Regiochemistry Tautomerism Hydrogen Bonding Metal Chelation

Propionic Acid Side Chain: Synthetic Conjugation Capability vs. Non-Acid Analog

The presence of the propionic acid substituent at C3 confers reactivity for amide bond formation, esterification, and other carboxylate-based chemistries. The non-acid analog 4,6-dimethyl-2-hydroxyquinoline (CAS 23947-37-7, molecular formula C11H11NO, molecular weight 173.21 g/mol) lacks the entire propionic acid side chain and cannot participate in these conjugation reactions without prior functionalization . This structural distinction makes the target compound a direct synthetic intermediate for generating amide-linked conjugates, fluorescent probes, or affinity ligands bearing the 2-oxo-4,6-dimethylquinoline pharmacophore, whereas CAS 23947-37-7 serves only as a terminal scaffold. The molecular weight difference (245.27 vs. 173.21 g/mol, a delta of 72.06 g/mol, corresponding to the acrylic acid equivalent C3H4O2) quantitatively reflects the additional synthetic handle.

Bioconjugation Amide Coupling Esterification Synthetic Intermediate

Physical Form and Thermal Handling: Low Melting Point vs. Typical Crystalline Quinoline Derivatives

The target compound exhibits a melting point of 16–18°C, as reported by Matrix Scientific, placing it near ambient room temperature . This low melting point distinguishes it from many structurally related quinoline derivatives that are typically high-melting crystalline solids. The near-ambient melting point imposes specific handling requirements: the compound must be stored at 2–8°C in sealed, dry conditions to maintain solid-state integrity . For comparison, 4,6-dimethyl-2-hydroxyquinoline (CAS 23947-37-7), while not having a widely reported melting point in commercial sources, is typically handled as a solid powder at room temperature. The target compound's phase behavior near standard laboratory conditions (20–25°C) may cause it to partially liquefy if cold-chain storage is not maintained, directly affecting weighing accuracy, formulation reproducibility, and long-term stability in solution-based assays.

Formulation Handling Storage Stability Physical State

Commercially Available Purity Grades: 95% vs. 97% Specifications Across Vendors

The target compound is commercially supplied at two distinct purity tiers: 95% (AKSci catalog 1745AE) and 97% (CheMenu catalog CM229840) . This 2% absolute purity differential, while modest, corresponds to a doubling of the maximum total impurity burden (5% vs. 3%), which can be significant for applications requiring high stoichiometric precision such as analytical standard preparation, quantitative NMR, or sensitive biological assays where minor impurities (<1%) may exert confounding biological activity. The 97% specification from CheMenu provides the higher purity option, though neither vendor currently supplies analytical standard-grade material (typically ≥98% with certificate of analysis). For comparison, the 4-hydroxy regioisomer (CAS 22609-24-1) is available from Angene Chemical but published purity specifications were not identified in the search, creating procurement uncertainty.

Purity Quality Control Procurement Batch Consistency

Recommended Application Scenarios Where 3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid Provides Meaningful Differentiation


Synthesis of 2-Oxo-1,2-dihydroquinoline-Based Drug Candidates via Amide Conjugation

The propionic acid side chain at C3 enables direct amide coupling with amine-containing pharmacophores using standard carbodiimide chemistry (EDC/DCC) [1]. This makes the compound a strategic intermediate for generating focused libraries of 2-oxoquinoline derivatives for 5-HT4 receptor or c-Met kinase programs, where the 2-oxo-1,2-dihydroquinoline scaffold has established pharmacological relevance. Researchers should select the 97% purity grade (CheMenu CM229840) for library synthesis to minimize byproduct formation during parallel chemistry .

Regioselective Metal Chelation Studies Requiring 2-Hydroxy (2-Oxo) Donor Geometry

The 2-hydroxy (2-oxo) configuration provides a distinct metal-binding geometry compared to 4-hydroxyquinoline regioisomers . This compound is appropriate for comparative metalloenzyme inhibition studies or metal-organic framework (MOF) synthesis where the 2-oxo tautomer's coordination mode—bidentate chelation via the oxo oxygen and adjacent amide NH—is mechanistically required. Procurement must explicitly specify the 2-hydroxy regioisomer (CAS 36796-92-6) rather than the 4-hydroxy variant (CAS 22609-24-1) to ensure the correct chelating geometry.

Cold-Chain-Dependent Formulation Development or Temperature-Sensitive Assay Design

The compound's low melting point (16–18°C) and requirement for 2–8°C storage necessitate cold-chain logistics . This physical property can be exploited in formulations where ambient-temperature liquefaction is desirable (e.g., solvent-free liquid-phase reactions), but requires rigorous temperature control during weighing and aliquoting. Laboratories without verified refrigerated storage and cold shipping should assess logistical feasibility before ordering.

Analytical Method Development Requiring a Defined-Impurity Quinoline Propionic Acid Standard

The availability of two distinct purity grades (95% and 97%) enables method development and system suitability testing where impurity profiling is required . The 95% grade can serve as a resolution test mixture component, while the 97% grade may function as the primary reference standard for HPLC/LC-MS method validation targeting 2-oxoquinoline propionic acid derivatives.

Quote Request

Request a Quote for 3-(2-Hydroxy-4,6-dimethyl-quinolin-3-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.